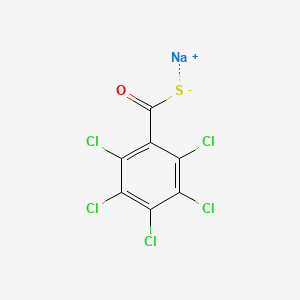
Lithium 1-amino-9,10-dihydro-9,10-dioxo-4-((2,4,6-trimethylphenyl)amino)anthracene-2-sulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium 1-amino-9,10-dihydro-9,10-dioxo-4-[(2,4,6-trimethylphenyl)amino]anthracene-2-sulfonate: is a complex organic compound with the molecular formula C23H19LiN2O5S . This compound is known for its unique structural features, which include an anthracene backbone, a sulfonate group, and a trimethylphenylamino substituent. It has a molecular weight of 442.41 g/mol and is often used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
The synthesis of lithium 1-amino-9,10-dihydro-9,10-dioxo-4-[(2,4,6-trimethylphenyl)amino]anthracene-2-sulfonate typically involves multiple steps:
Formation of the Anthracene Backbone: The initial step involves the preparation of the anthracene backbone through a series of cyclization reactions.
Introduction of the Sulfonate Group: The sulfonate group is introduced via sulfonation reactions, often using reagents like sulfur trioxide or chlorosulfonic acid.
Amination and Substitution: The amino group and the trimethylphenylamino substituent are introduced through nucleophilic substitution reactions, using appropriate amines and catalysts.
Chemical Reactions Analysis
Lithium 1-amino-9,10-dihydro-9,10-dioxo-4-[(2,4,6-trimethylphenyl)amino]anthracene-2-sulfonate undergoes various chemical reactions:
Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced anthracene derivatives.
Scientific Research Applications
Lithium 1-amino-9,10-dihydro-9,10-dioxo-4-[(2,4,6-trimethylphenyl)amino]anthracene-2-sulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: This compound is studied for its potential biological activities, including its interactions with proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain cancers and inflammatory diseases.
Mechanism of Action
The mechanism of action of lithium 1-amino-9,10-dihydro-9,10-dioxo-4-[(2,4,6-trimethylphenyl)amino]anthracene-2-sulfonate involves its interaction with various molecular targets:
Comparison with Similar Compounds
When compared to similar compounds, lithium 1-amino-9,10-dihydro-9,10-dioxo-4-[(2,4,6-trimethylphenyl)amino]anthracene-2-sulfonate stands out due to its unique combination of functional groups and structural features:
Similar Compounds: Compounds such as lithium 1-amino-9,10-dihydro-9,10-dioxo-4-[(2,4,6-dimethylphenyl)amino]anthracene-2-sulfonate and lithium 1-amino-9,10-dihydro-9,10-dioxo-4-[(2,4,6-trimethylphenyl)amino]anthracene-2-carboxylate share some structural similarities.
Properties
CAS No. |
72927-96-9 |
|---|---|
Molecular Formula |
C23H19LiN2O5S |
Molecular Weight |
442.4 g/mol |
IUPAC Name |
lithium;1-amino-9,10-dioxo-4-(2,4,6-trimethylanilino)anthracene-2-sulfonate |
InChI |
InChI=1S/C23H20N2O5S.Li/c1-11-8-12(2)21(13(3)9-11)25-16-10-17(31(28,29)30)20(24)19-18(16)22(26)14-6-4-5-7-15(14)23(19)27;/h4-10,25H,24H2,1-3H3,(H,28,29,30);/q;+1/p-1 |
InChI Key |
KWYNCJRHNWRKGG-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].CC1=CC(=C(C(=C1)C)NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-[[2-[4-chloro-2-(2-chlorobenzoyl)-N-methylanilino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]azanium;chloride](/img/structure/B13759040.png)
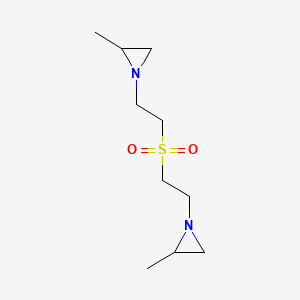
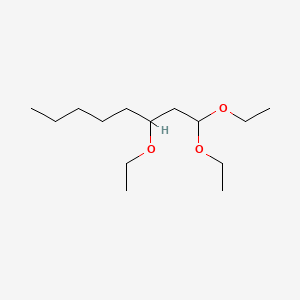
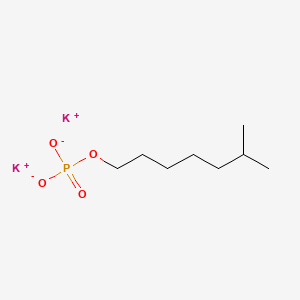
![Sodium 6,7-bis[(phenylsulfonyl)oxy]naphthalene-2-sulfonate](/img/structure/B13759065.png)
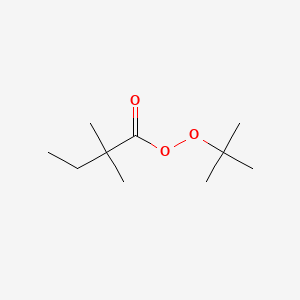
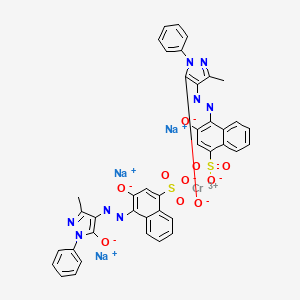
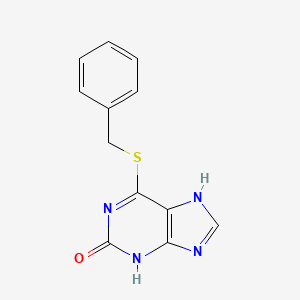
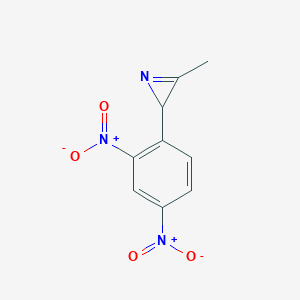



![2-[2,3-Dichloro-4-(3-oxo-3-thiophen-2-ylprop-1-enyl)phenoxy]acetic acid](/img/structure/B13759115.png)
